2,3-dihydro-1-benzothiophen-6-ol
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Overview
Description
2,3-Dihydro-1-benzothiophen-6-ol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,3-dihydro-1-benzothiophen-6-ol involves the Rh-catalyzed hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under optimized conditions . Another approach involves the one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The Rh-catalyzed hydrogenation method is particularly suitable for industrial applications due to its high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzothiophen-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Scientific Research Applications
2,3-Dihydro-1-benzothiophen-6-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2,3-dihydro-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Similar to benzothiophene, but with an oxygen atom instead of sulfur.
Indole: Contains a nitrogen atom in the five-membered ring.
Thiophene: A simpler structure with only a sulfur atom in the five-membered ring.
Uniqueness
2,3-Dihydro-1-benzothiophen-6-ol is unique due to its specific combination of a benzene ring fused to a thiophene ring with a hydroxyl group at the 6th position. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
343929-61-3 |
---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.2 |
Purity |
0 |
Origin of Product |
United States |
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